molecular formula C10H8N2O2S B1430570 5-(Methylsulfanyl)-8-nitroquinoline CAS No. 1803591-48-1

5-(Methylsulfanyl)-8-nitroquinoline

Cat. No. B1430570
CAS RN: 1803591-48-1
M. Wt: 220.25 g/mol
InChI Key: OHSLLHBIYNKTEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include its reactivity with other compounds and the conditions under which these reactions occur .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

5-(Methylsulfanyl)-8-nitroquinoline has been studied in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. The compound has also been used as a fluorescent sensor for the detection of nitric oxide in biological samples. Additionally, this compound has been used as a fluorescent dye for the detection of hydrogen sulfide in cells and tissues.

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-8-nitroquinoline is not fully understood. However, it is believed that the compound acts as an electron acceptor, which allows it to bind to metal ions, nitric oxide, or hydrogen sulfide. This binding leads to a change in the compound's fluorescence, which can be used to detect the presence of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound does not have any significant toxicity or adverse effects when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(Methylsulfanyl)-8-nitroquinoline in laboratory experiments is its ability to fluoresce in the presence of target molecules. This makes the compound useful for the detection of metal ions, nitric oxide, and hydrogen sulfide. Additionally, the compound is relatively easy to synthesize and is not toxic. However, the compound is not very stable and can degrade over time, which may limit its usefulness in some applications.

Future Directions

There are a number of potential future directions for 5-(Methylsulfanyl)-8-nitroquinoline. The compound could be used as a fluorescent probe for the detection of other molecules, such as proteins or nucleic acids. Additionally, the compound could be used as a fluorescent label for studying biochemical and physiological processes in cells and tissues. Finally, the compound could be used as a fluorescent dye for imaging applications.

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may also include precautions that need to be taken while handling the compound .

properties

IUPAC Name

5-methylsulfanyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-15-9-5-4-8(12(13)14)10-7(9)3-2-6-11-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSLLHBIYNKTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.